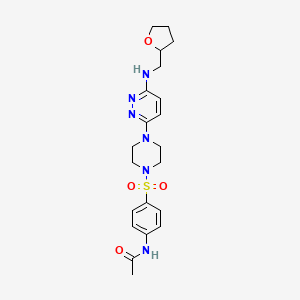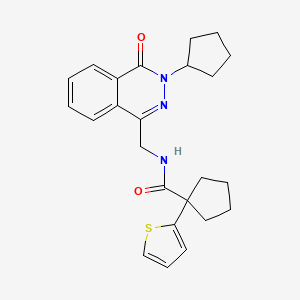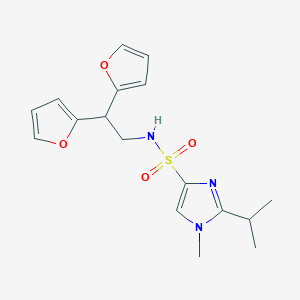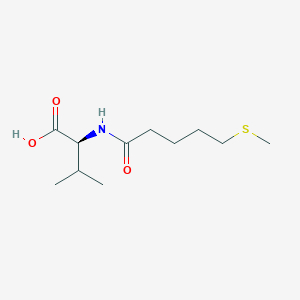![molecular formula C14H24N2O4 B2359572 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide CAS No. 941995-97-7](/img/structure/B2359572.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide, also known as DIOC2, is a compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization in Chemistry
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide and related compounds have been explored in the context of synthesis and characterization. Research by Canpolat and Kaya (2004) demonstrated the synthesis of vic-dioxime ligands containing 1,4-dioxaspiro[4.5]decan-2-ylmethyl. These ligands formed complexes with various metals like CoII, NiII, CuII, and ZnII, showing different coordination modes and ratios (Canpolat & Kaya, 2004).
Biological Evaluation and Molecular Modeling
In biological and pharmacological contexts, derivatives of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide have been synthesized and evaluated for their biological activities. For instance, a study by Franchini et al. (2017) synthesized derivatives as potent and selective 5-HT1A receptor agonists, indicating their potential in neuroprotective activity and pain control (Franchini et al., 2017).
Synthesis as Bifunctional Synthetic Intermediates
Zhang Feng-bao (2006) explored the use of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. This research focused on optimizing the synthesis process and increasing yield and efficiency (Zhang Feng-bao, 2006).
Exploration in Solvent Systems
The study by Melo et al. (2012) presented data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, providing insights into designing alternative reactions and extractions involving these compounds (Melo et al., 2012).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10(2)16-13(18)12(17)15-8-11-9-19-14(20-11)6-4-3-5-7-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMTHSTARDADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

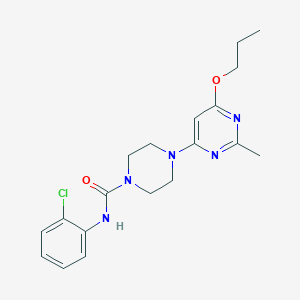
![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)


![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)

